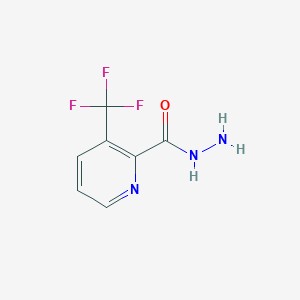
3-(Trifluoromethyl)pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)pyridine-2-carbohydrazide is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2-carbohydrazide typically involves the reaction of 3-(Trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
3-(Trifluoromethyl)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound’s hydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)-3-(substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-(Trifluoromethyl)pyridine-2-carbohydrazide is unique due to its specific combination of the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct physicochemical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and biological activity .
属性
分子式 |
C7H6F3N3O |
|---|---|
分子量 |
205.14 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3-12-5(4)6(14)13-11/h1-3H,11H2,(H,13,14) |
InChI 键 |
TXBGAOGTXFOVKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















